(5S)-5-Methyl-1,4-diazepane dihydrochloride
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Overview
Description
(5S)-5-Methyl-1,4-diazepane dihydrochloride is a chemical compound with the molecular formula C6H14N2·2HCl. It is a derivative of 1,4-diazepane with a methyl group at the 5th position and exists as a dihydrochloride salt. This compound is of interest in various scientific research fields due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-Methyl-1,4-diazepane dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate starting material, such as 1,4-diazepane.
Methylation: The 1,4-diazepane undergoes methylation at the 5th position using a methylating agent like methyl iodide (CH3I) in the presence of a base.
Acidification: The resulting product is then treated with hydrochloric acid (HCl) to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (5S)-5-Methyl-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, and reaction conditions such as temperature and pH control.
Reduction: LiAlH4, NaBH4, and anhydrous conditions.
Substitution: Nucleophiles like halides or alkyl groups, and solvent systems like dichloromethane (DCM) or acetonitrile (MeCN).
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
(5S)-5-Methyl-1,4-diazepane dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a ligand in biological studies to investigate receptor binding and enzyme interactions.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (5S)-5-Methyl-1,4-diazepane dihydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding and subsequent conformational changes. The pathways involved can vary widely based on the biological system and the specific research context.
Comparison with Similar Compounds
(5S)-5-Methyl-1,4-diazepane dihydrochloride is structurally similar to other 1,4-diazepane derivatives, but its unique methyl group at the 5th position imparts distinct chemical and biological properties. Some similar compounds include:
1,4-Diazepane: The parent compound without the methyl group.
5-Methyl-1,4-diazepane: The non-enantiomerically pure form.
Other substituted 1,4-diazepanes: Compounds with different substituents at various positions on the diazepane ring.
These compounds may exhibit different reactivity, binding affinities, and biological activities, highlighting the uniqueness of this compound.
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Properties
IUPAC Name |
(5S)-5-methyl-1,4-diazepane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-6-2-3-7-4-5-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSNHHJBAPATCL-ILKKLZGPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCN1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCNCCN1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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